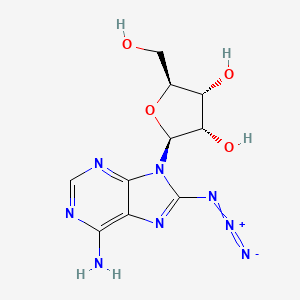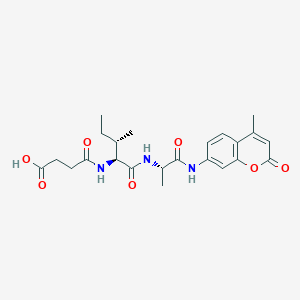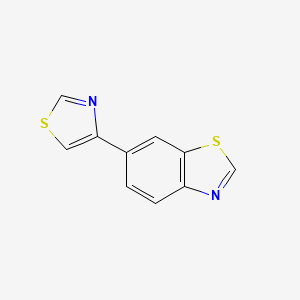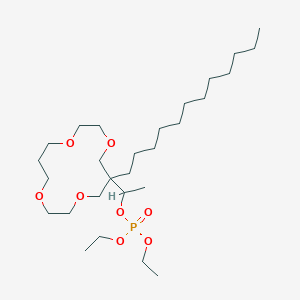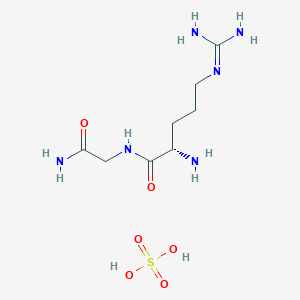
H-Arg-Gly-NH2 . sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Arg-Gly-NH2 H2SO4 and a molecular weight of 328.35. This compound is a dipeptide derivative, consisting of the amino acids arginine and glycine, and is often used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Gly-NH2 . sulfate typically involves the coupling of protected amino acids followed by deprotection and sulfate addition. One common synthetic route starts with the protection of the amino group of arginine and the carboxyl group of glycine. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the coupling reaction, the protecting groups are removed under acidic or basic conditions, and the resulting dipeptide is treated with sulfuric acid to form the sulfate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The final product is purified using techniques such as crystallization, filtration, and chromatography .
化学反应分析
Types of Reactions
H-Arg-Gly-NH2 . sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce reduced amine derivatives .
科学研究应用
H-Arg-Gly-NH2 . sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular signaling and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as an analgesic and anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
作用机制
The mechanism of action of H-Arg-Gly-NH2 . sulfate involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with opioid receptors, leading to analgesic effects. The compound’s structure allows it to bind to these receptors, mimicking the action of endogenous peptides and modulating pain perception .
相似化合物的比较
H-Arg-Gly-NH2 . sulfate can be compared with other similar compounds, such as:
H-Tyr-D-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphine with potent analgesic activity.
H-Arg-Gly-Phe-Phe-NH2: Another peptide derivative with distinct biological activities.
The uniqueness of this compound lies in its specific structure and sulfate addition, which can influence its solubility, stability, and biological activity .
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique structure and properties make it valuable in various fields, including chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and potential for future research.
属性
分子式 |
C8H20N6O6S |
|---|---|
分子量 |
328.35 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide;sulfuric acid |
InChI |
InChI=1S/C8H18N6O2.H2O4S/c9-5(2-1-3-13-8(11)12)7(16)14-4-6(10)15;1-5(2,3)4/h5H,1-4,9H2,(H2,10,15)(H,14,16)(H4,11,12,13);(H2,1,2,3,4)/t5-;/m0./s1 |
InChI 键 |
PKAKESWGWRJXET-JEDNCBNOSA-N |
手性 SMILES |
C(C[C@@H](C(=O)NCC(=O)N)N)CN=C(N)N.OS(=O)(=O)O |
规范 SMILES |
C(CC(C(=O)NCC(=O)N)N)CN=C(N)N.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


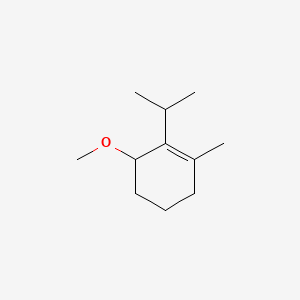
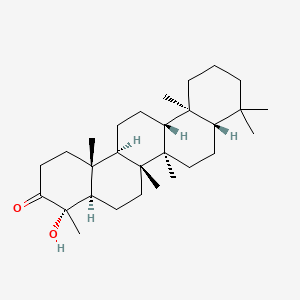
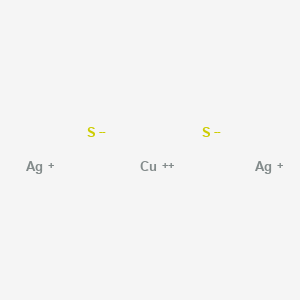
![N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide](/img/structure/B13830068.png)
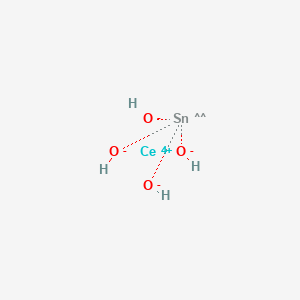
![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13830080.png)
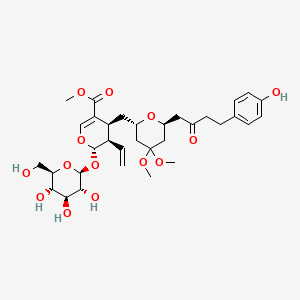
![[7-(Dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-)](/img/structure/B13830094.png)
